N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide

Description

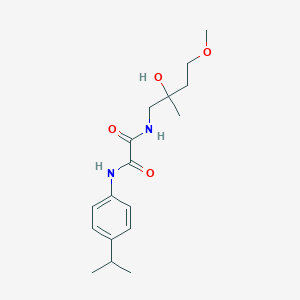

N1-(2-Hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2O2) core flanked by two distinct substituents: a 2-hydroxy-4-methoxy-2-methylbutyl group and a 4-isopropylphenyl moiety. This compound belongs to the oxalamide class, which is widely studied for diverse applications, including antiviral agents, enzyme inhibitors, and flavoring additives. The 4-isopropylphenyl group contributes steric bulk and lipophilicity, which may enhance binding to hydrophobic targets.

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12(2)13-5-7-14(8-6-13)19-16(21)15(20)18-11-17(3,22)9-10-23-4/h5-8,12,22H,9-11H2,1-4H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEQDWAXBYPURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the hydroxy and methoxy groups: This step involves the selective functionalization of the butyl chain, often through the use of protecting groups and subsequent deprotection.

Attachment of the isopropylphenyl group: This is typically done through a nucleophilic substitution reaction, where the phenyl group is introduced to the oxalamide backbone.

Industrial Production Methods

In an industrial setting, the production of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Use of catalysts: To enhance reaction rates and selectivity.

Controlled temperature and pressure: To maintain optimal reaction conditions.

Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can produce primary or secondary amines.

Substitution: Can result in the formation of various substituted derivatives.

Scientific Research Applications

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide has several applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying the interactions of small molecules with biological targets.

Medicine: Potential use in drug development due to its unique chemical properties.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: The compound may act as an inhibitor or activator of certain enzymes.

Receptors: It may bind to and modulate the activity of specific receptors.

Pathways: The compound may influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Oxalamide derivatives differ primarily in their N1 and N2 substituents, which dictate their biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis of key analogues:

Key Comparative Insights

Antiviral Activity vs. Flavoring Applications: Compounds with aromatic chlorophenyl or thiazolyl groups (e.g., 15 in ) exhibit antiviral properties, likely due to interactions with viral entry proteins . In contrast, flavoring agents like No. 1768 prioritize metabolic safety, with high NOEL values (100 mg/kg/day) and rapid hepatic clearance . Implication for Target Compound: The presence of a hydroxy group may enhance solubility but reduce metabolic stability compared to methoxy or halogenated analogues.

Impact of Bulky Substituents :

- Adamantyl-containing oxalamides (e.g., 10 ) exhibit high melting points (>210°C) and purity (>90%), attributed to their rigid, hydrophobic structures . These properties may limit bioavailability but enhance thermal stability.

- Target Compound : The 4-isopropylphenyl group provides moderate bulk, balancing lipophilicity and solubility better than adamantyl derivatives.

Metabolic Pathways: Flavoring oxalamides (e.g., No. 1768) undergo rapid oxidative metabolism without amide hydrolysis, minimizing toxicity . Conversely, chlorophenyl derivatives may persist longer in vivo, increasing efficacy but raising safety concerns . Target Compound: The hydroxy group may facilitate glucuronidation or oxidation, akin to flavoring agents, but structural differences (e.g., isopropylphenyl) could alter metabolic rates.

Synthetic Challenges :

- Compounds with stereocenters (e.g., 15 ) show lower yields (36–53%) due to stereoisomer separation challenges . The target compound’s 2-methylbutyl chain may introduce similar synthetic complexity.

Biological Activity

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound whose biological activity has garnered attention in recent research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound’s chemical structure can be represented as follows:

- Molecular Formula : C19H28N2O3

- Molecular Weight : 336.44 g/mol

The biological activity of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide primarily involves its interaction with specific biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of similar structural compounds possess antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antioxidant Properties : The presence of methoxy and hydroxyl groups in the structure suggests potential antioxidant capabilities, which could mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, providing insights into the potential effects of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide.

| Activity Type | Related Compound | Concentration (µg/ml) | Effect Observed |

|---|---|---|---|

| Antibacterial | 2-Hydroxy-4-methoxybenzaldehyde | 1024 | Inhibition of MRSA growth; biofilm dislodgement |

| Antioxidant | Various methoxy-substituted phenols | Varies | Reduction in oxidative stress markers |

| Cytotoxicity | Similar oxalamides | Varies | Induction of apoptosis in cancer cell lines |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigating the antibacterial properties of compounds similar to N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-isopropylphenyl)oxalamide found that these compounds effectively inhibited MRSA, suggesting a promising avenue for developing new antibiotics . -

Cytotoxicity in Cancer Cells :

Research on structurally related oxalamides revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular homeostasis, indicating potential for therapeutic applications in oncology . -

Synergistic Effects with Other Drugs :

Another study highlighted that when combined with conventional antibiotics, compounds with similar structures enhanced the efficacy against resistant bacterial strains, suggesting a potential role in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.